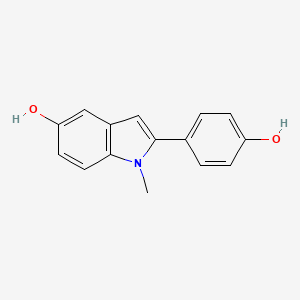
2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol is a compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring. The compound is known for its unique chemical structure, which includes both phenolic and indole moieties, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
類似化合物との比較
2-(4-Hydroxyphenyl)-1-methyl-1H-indol-5-ol can be compared with other phenolic compounds, such as:
Tyrosol: A phenylethanoid with antioxidant properties.
Hydroxytyrosol: Known for its strong antioxidant activity.
Bisphenol A: Used in the production of plastics and resins.
The uniqueness of this compound lies in its combined phenolic and indole structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
91444-60-9 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-1-methylindol-5-ol |
InChI |
InChI=1S/C15H13NO2/c1-16-14-7-6-13(18)8-11(14)9-15(16)10-2-4-12(17)5-3-10/h2-9,17-18H,1H3 |
InChIキー |
KTRMZSLUZUTJMT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)O)C=C1C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


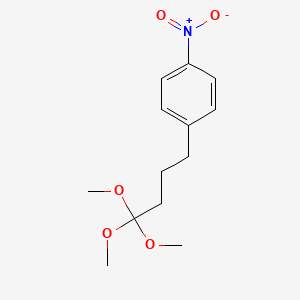
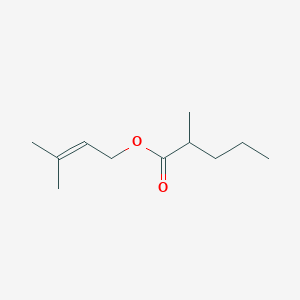
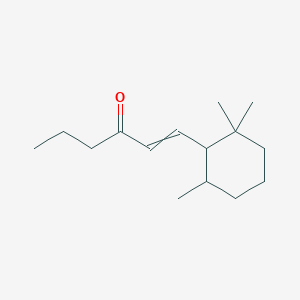
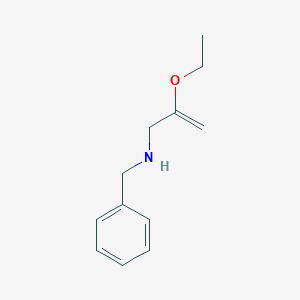
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
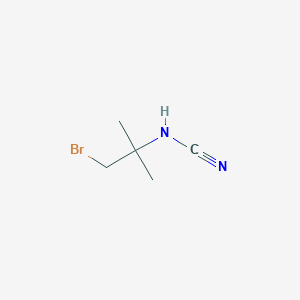
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
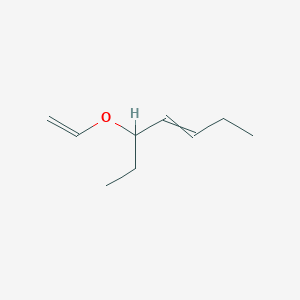
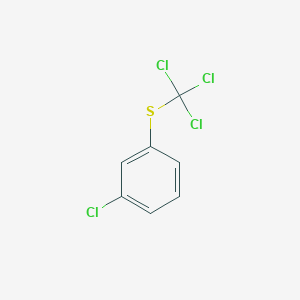
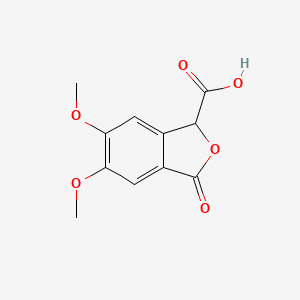
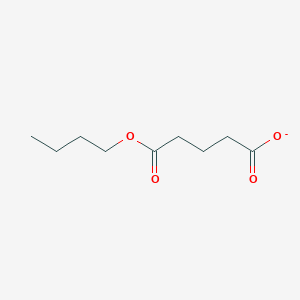
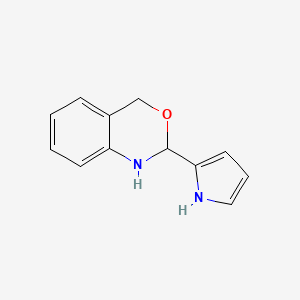
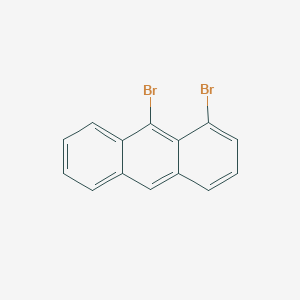
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
